![molecular formula C15H24N2O5 B12302615 rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-terc-butil 3’a-metil (3’aR,6’aR)-hexahidroespiro[azetidina-3,1’-furo[3,4-c]pirrol]-1,3’a-dicarboxilato, cis: es un compuesto orgánico complejo caracterizado por su singular estructura espirocíclica
Métodos De Preparación
La síntesis de rac-1-terc-butil 3’a-metil (3’aR,6’aR)-hexahidroespiro[azetidina-3,1’-furo[3,4-c]pirrol]-1,3’a-dicarboxilato, cis involucra múltiples pasos. La ruta sintética típicamente comienza con la preparación de intermediarios clave, seguidos por reacciones de ciclización para formar el núcleo espirocíclico. Los reactivos comunes utilizados en estas reacciones incluyen ésteres terc-butílicos, agentes metilantes y varios catalizadores para facilitar el proceso de ciclización. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, como el control de la temperatura, la selección del solvente y las técnicas de purificación .
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Puede ser oxidado usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando reactivos como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en varias posiciones de la molécula, a menudo usando reactivos como el hidruro de sodio o haluros de alquilo.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones en Investigación Científica
rac-1-terc-butil 3’a-metil (3’aR,6’aR)-hexahidroespiro[azetidina-3,1’-furo[3,4-c]pirrol]-1,3’a-dicarboxilato, cis tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones enzimáticas y la unión a proteínas.
Industria: Puede ser usado en el desarrollo de nuevos materiales con propiedades únicas
Aplicaciones Científicas De Investigación
rac-1-tert-butyl 3’a-methyl (3’aR,6’aR)-hexahydrospiro[azetidine-3,1’-furo[3,4-c]pyrrole]-1,3’a-dicarboxylate, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos involucra interacciones con objetivos moleculares como enzimas y receptores. La estructura espirocíclica le permite encajar en sitios de unión específicos, modulando la actividad de estos objetivos. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos y comunicación celular .
Comparación Con Compuestos Similares
Los compuestos similares incluyen otras moléculas espirocíclicas con grupos terc-butilo y metilo. Estos compuestos comparten características estructurales pero pueden diferir en sus grupos funcionales específicos y reactividad. Algunos ejemplos incluyen:
- rac-1-terc-butil 3-metil (3R,4R)-4-(fluorosulfonil)pirrolidina-1,3-dicarboxilato
- rac-trans-1-terc-butil 3-metil 4-(1,5-naftiridin-3-il)pirrolidina-1,3-dicarboxilato
Propiedades
Fórmula molecular |
C15H24N2O5 |
|---|---|
Peso molecular |
312.36 g/mol |
Nombre IUPAC |
1-O'-tert-butyl 6a-O-methyl spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate |
InChI |
InChI=1S/C15H24N2O5/c1-13(2,3)22-12(19)17-7-15(8-17)10-5-16-6-14(10,9-21-15)11(18)20-4/h10,16H,5-9H2,1-4H3 |
Clave InChI |
LJCAGQBKKRGTTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)C3CNCC3(CO2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



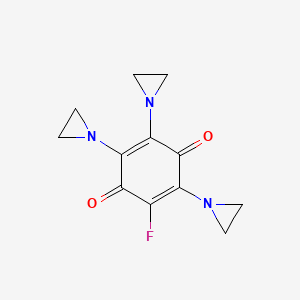
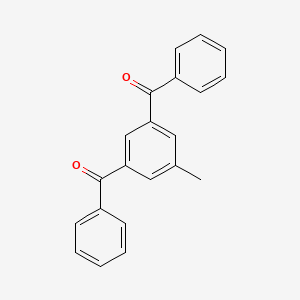
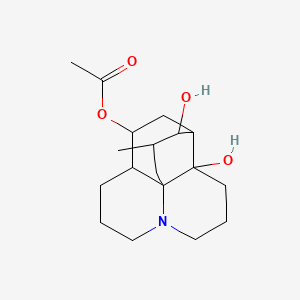

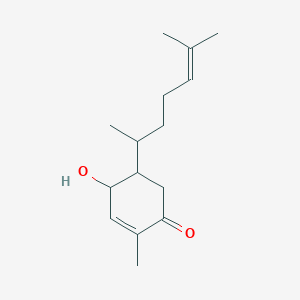
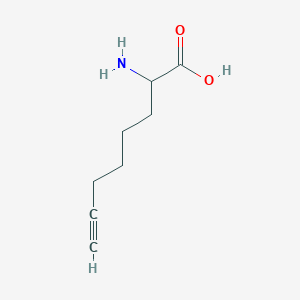
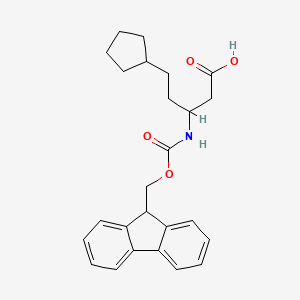

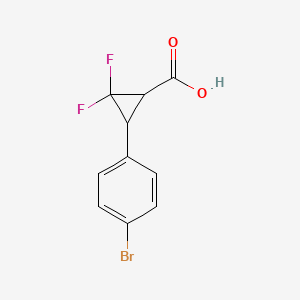
![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)



